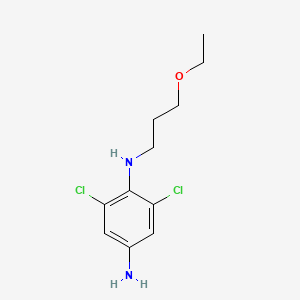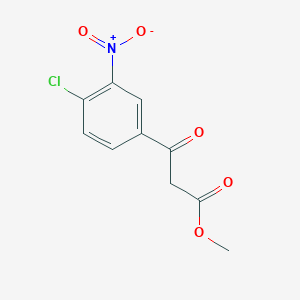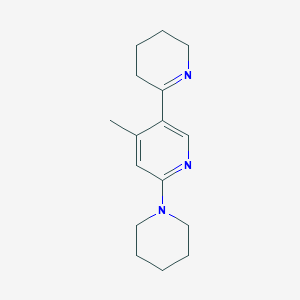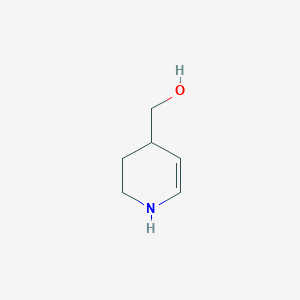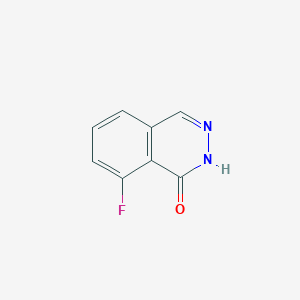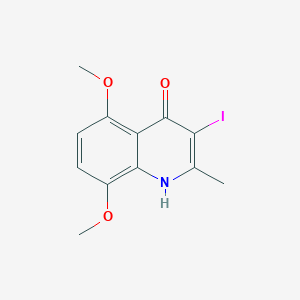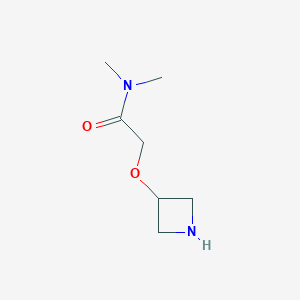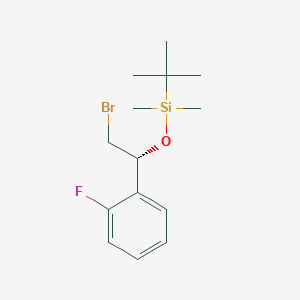
((R)-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane: is a chemical compound that features a bromine atom, a fluorophenyl group, and a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of ®-2-bromo-1-(2-fluorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like acetone or water.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of ®-2-(2-fluorophenyl)ethoxy derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorophenyl groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism by which (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleophiles, leading to the formation of new chemical bonds or the modification of existing ones. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl dimethylsilane moiety can provide steric protection and stability.
相似化合物的比较
- (®-2-bromo-1-(2-chlorophenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-methylphenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-nitrophenyl)ethoxy)(tert-butyl)dimethylsilane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (fluoro, chloro, methyl, nitro). These substituents can significantly influence the compound’s reactivity, stability, and binding affinity.
- Reactivity: The presence of different substituents can alter the compound’s reactivity in various chemical reactions. For example, the nitro group is an electron-withdrawing group, which can make the compound more susceptible to nucleophilic attack.
- Applications: The unique properties of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane, such as its enhanced binding affinity due to the fluorine atom, make it particularly valuable in applications where high specificity and stability are required.
属性
分子式 |
C14H22BrFOSi |
|---|---|
分子量 |
333.31 g/mol |
IUPAC 名称 |
[(1R)-2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3/t13-/m0/s1 |
InChI 键 |
VJGZTELZYNZYRS-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CBr)C1=CC=CC=C1F |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


